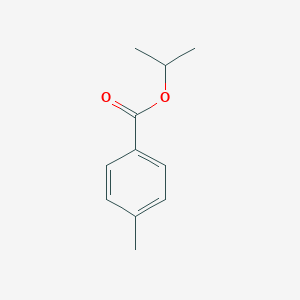

p-Toluic acid, isopropyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Toluic acid, isopropyl ester is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing p-toluic acid, isopropyl ester in laboratory settings?

The synthesis typically involves esterification of p-toluic acid with isopropyl alcohol under acid catalysis. A method reported in Industrial & Engineering Chemistry Research (2015) uses sorbic acid as a renewable precursor, where p-toluic acid derivatives are generated via Diels-Alder reactions followed by selective oxidation and esterification . For direct esterification, azeotropic distillation with sulfuric acid as a catalyst (e.g., 0.5–1.0 mol% H₂SO₄) at 110–120°C for 4–6 hours achieves yields >85%. Purity is confirmed via GC or HPLC (e.g., ≥98% purity as per pharmacopeial standards) .

Q. How is this compound characterized for structural and purity analysis?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (e.g., carbonyl resonance at ~167 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm for para-substituted benzene) .

- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) for quantifying impurities such as unreacted p-toluic acid or residual alcohol .

- Melting point : Pharmacopeial standards specify a narrow melting range (e.g., 18–28°C for pure p-toluic acid derivatives) .

Q. What are the stability considerations for storing this compound?

The compound is stable under inert atmospheres (N₂ or Ar) at 2–8°C in amber glass containers to prevent photodegradation. Hydrolysis risks increase in humid environments, necessitating desiccants during storage . Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when sealed properly .

Advanced Research Questions

Q. How can reaction kinetics be modeled for the esterification of p-toluic acid with isopropyl alcohol?

A kinetic study (180–220°C) demonstrated that the reaction follows a second-order rate law:

-d[PTA]/dt = kₘ[PTA][Cat] + k_d[PTA]²[Cat]

where kₘ and k_d represent rate constants for mono- and di-ester formation. Experimental data (Table 6 in ) show that increasing p-toluic acid concentration above 0.5 mol/L reduces esterification efficiency due to competing dimerization. Flow reactors under non-equilibrium conditions improve selectivity by minimizing side reactions .

Q. How do catalytic systems influence the selectivity of this compound synthesis?

Heterogeneous catalysts (e.g., zeolites or immobilized lipases) enhance selectivity by reducing acid-catalyzed side reactions. For example, lipase B from Candida antarctica immobilized on silica achieves 92% conversion with 99% selectivity under mild conditions (50°C, 24 hours) . Homogeneous catalysts like p-toluenesulfonic acid (PTSA) require careful neutralization post-reaction to avoid ester hydrolysis .

Q. What analytical methods resolve contradictions in reported physicochemical properties of p-toluic acid esters?

Discrepancies in melting points or solubility data often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify polymorphs, while headspace GC-MS detects volatile impurities. For instance, p-toluic acid, isopropyl ester from sorbic acid precursors shows higher thermal stability (ΔH fusion = 120 J/g) compared to petrochemical-derived samples (ΔH fusion = 110 J/g) due to trace antioxidant residues .

Q. How is this compound utilized in advanced organic synthesis?

It serves as a key intermediate in synthesizing dopamine transporter ligands (e.g., 3β-(4-iodophenyl)tropane derivatives) via nucleophilic substitution or cross-coupling reactions . In polymer chemistry, it acts as a monomer in polycondensation with glycols, producing polyesters with tunable glass transition temperatures (T_g = 60–80°C) .

Q. What safety protocols are critical for handling this compound in research labs?

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to limit inhalation exposure (TLV = 10 mg/m³) .

- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Q. Methodological Challenges

Q. How can researchers optimize solvent systems for large-scale purification of this compound?

Azeotropic distillation with toluene or cyclohexane removes water efficiently. For crystallization, mixed solvents (e.g., hexane:ethyl acetate, 4:1) yield high-purity crystals (>99.5%). Process analytical technology (PAT) tools like in-line FTIR monitor phase transitions during crystallization .

Q. What strategies mitigate ester hydrolysis during long-term storage or biological assays?

Lyophilization in the presence of stabilizers (e.g., trehalose) reduces hydrolysis in aqueous matrices. For in vitro assays, use anhydrous DMSO as a stock solvent and avoid buffers with high pH (>8.0) .

属性

CAS 编号 |

19277-55-5 |

|---|---|

分子式 |

C11H14O2 |

分子量 |

178.23 g/mol |

IUPAC 名称 |

propan-2-yl 4-methylbenzoate |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11(12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |

InChI 键 |

ONWRVKPIVJMSHO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC(C)C |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)OC(C)C |

Key on ui other cas no. |

19277-55-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。